3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one
Overview
Description
3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways and enzymes in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of fungal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one in lab experiments is its potential therapeutic applications. However, one limitation is the complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one. One direction is to further investigate its mechanism of action and identify potential molecular targets. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound for treating various diseases and conditions.
Scientific Research Applications
3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-fungal properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
spiro[1H-indole-3,2'-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-14(9-5-1-2-6-10(9)15-13)17-11-7-3-4-8-12(11)18-14/h1-2,5-6,11-12H,3-4,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNQCLJYOVTQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OC3(O2)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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